molecular formula C14H6Cl2F2N2OS B11713784 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11713784
M. Wt: 359.2 g/mol
InChI Key: NNGMYLDHEFNZQC-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and difluorobenzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with 3,5-dichlorobenzoic acid, which undergoes a series of reactions including chlorination, nitration, and amination to introduce the benzothiazolyl group. The final step involves the formation of the amide bond under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of continuous flow reactors and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H6Cl2F2N2OS

Molecular Weight

359.2 g/mol

IUPAC Name

3,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-7-1-6(2-8(16)3-7)13(21)20-14-19-12-10(18)4-9(17)5-11(12)22-14/h1-5H,(H,19,20,21)

InChI Key

NNGMYLDHEFNZQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F

Origin of Product

United States

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